molecular formula C₂₂H₁₉Cl₄NO₁₁ B1142132 2-Deoxy-2-(tetrachlorophthalimido)-d- CAS No. 174356-26-4

2-Deoxy-2-(tetrachlorophthalimido)-d-

Cat. No.: B1142132
CAS No.: 174356-26-4
M. Wt: 615.2
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Description

Context and Significance of 2-Deoxyaminosugars

2-Deoxyaminosugars, also known as aminosugars, are a class of carbohydrates where a hydroxyl group, typically at the C-2 position, is replaced by an amino group. These structures are integral components of a wide array of biologically significant molecules. nih.gov They are found in the structures of antibiotics, lipopolysaccharides on bacterial cell surfaces, and extracellular polysaccharides. nih.gov In cellular interactions, these 2-aminosugars often act as ligands for proteins like enzymes and lectins. mdpi.com

The profound biological importance of molecules containing 2-deoxyaminosugar motifs has spurred extensive research into their chemical synthesis. mdpi.com Developing efficient and stereoselective methods to incorporate these units into larger structures is a primary focus of modern glycochemistry. mdpi.com The synthesis of these sugars is often challenging due to the presence of the Lewis basic amino group, which can interfere with glycosylation reactions. chemrxiv.org

Role of Phthalimide (B116566) and Tetrachlorophthalimide Protecting Groups in Glycochemistry

In the synthesis of oligosaccharides containing 2-aminosugars, the choice of the protecting group for the C-2 amino function is critical. nih.gov This group must not only mask the amine's reactivity but also influence the stereochemical outcome of the glycosylation reaction. nih.govacademie-sciences.fr Acyl-type protecting groups at the C-2 position are known to provide "neighboring group participation." This phenomenon promotes the formation of a stable intermediate, which then reliably leads to the formation of 1,2-trans-glycosidic linkages. academie-sciences.frnih.gov

The phthalimido (Pht) group has long been a standard choice for this purpose. nih.gov However, the tetrachlorophthalimido (TCP) group, an analogue of phthalimide, offers distinct advantages. The four electron-withdrawing chlorine atoms on the phthalimido ring system enhance the properties of the protecting group. One key benefit is the increased ease of removal under specific conditions, allowing for selective deprotection without affecting other protecting groups on the carbohydrate. acs.org This "orthogonal" removal is highly desirable in the multi-step synthesis of complex molecules. acs.org Furthermore, the TCP group can be selectively removed in the presence of a standard phthalimido group, a strategy known as N-differentiation, which is crucial for building complex heterooligosaccharides. acs.org

Protecting GroupKey Features in Glycosylation
Phthalimido (Pht) Provides neighboring group participation, reliably forms 1,2-trans-glycosidic bonds.
Tetrachlorophthalimido (TCP) Enhanced lability for selective removal, allows for N-differentiation in the presence of Pht groups, also directs 1,2-trans glycosylation. acs.org

Research Scope and Objectives Pertaining to 2-Deoxy-2-(tetrachlorophthalimido)-d-Glucopyranose

Research involving this compoundglucopyranose derivatives is primarily focused on their application as advanced glycosyl donors for the synthesis of complex oligosaccharides and glycoconjugates. The main objective is to leverage the unique properties of the TCP group to achieve high-yield, stereoselective synthesis of molecules with significant biological or therapeutic potential.

A key research application is in the synthesis of nodulation factors. acs.org These are lipooligosaccharides that play a crucial role in the symbiotic relationship between leguminous plants and nitrogen-fixing bacteria. acs.org In a reported total synthesis of a nodulation factor, the TCP group was instrumental for the "N-differentiation" of the glucosamine (B1671600) backbone. acs.org Its selective removal late in the synthesis allowed for the specific attachment of a fatty acid chain to the non-reducing end of the oligosaccharide, a critical step in completing the natural product. acs.org

The table below outlines a typical synthetic sequence where a TCP-protected donor is used.

StepDescriptionPurpose
1. Glycosylation A glycosyl donor, such as a this compoundglucopyranosyl trichloroacetimidate, is coupled with a glycosyl acceptor.To form a new, stereocontrolled 1,2-trans-glycosidic bond, extending the oligosaccharide chain.
2. Selective Deprotection The TCP group is selectively removed from the newly added sugar unit.To expose the C-2 amino group for further modification, such as acylation with a fatty acid chain. acs.org
3. Further Elaboration Additional synthetic steps, including modification of the newly exposed amine and removal of other protecting groups.To complete the synthesis of the target natural product or complex oligosaccharide.

The development and use of these specialized glycosyl donors underscore the sophisticated strategies required in modern carbohydrate chemistry to access functionally important molecules. The unique combination of stereodirecting influence and selective removal makes the tetrachlorophthalimido group, and by extension, this compoundglucopyranose derivatives, a powerful tool in the synthetic chemist's arsenal.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl4NO11/c1-6(28)34-5-10-18(35-7(2)29)19(36-8(3)30)17(22(38-10)37-9(4)31)27-20(32)11-12(21(27)33)14(24)16(26)15(25)13(11)23/h10,17-19,22H,5H2,1-4H3/t10-,17-,18-,19-,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJWAARTNUUTKR-XCRQVKOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl4NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Deoxy 2 Tetrachlorophthalimido D Glucopyranose Derivatives

Synthesis of Key Precursors

The construction of complex carbohydrates is a stepwise process that begins with the preparation of appropriately protected monosaccharide building blocks. For derivatives of 2-Deoxy-2-(tetrachlorophthalimido)-d-glucopyranose, the synthesis starts from a readily available and inexpensive monosaccharide.

The introduction of the tetrachlorophthalimido (TCPhth) protecting group is a crucial step in the preparation of the glycosyl donor. This is achieved by reacting a glucosamine (B1671600) derivative, with its amino group free, with tetrachlorophthalic anhydride (B1165640). nih.gov The reaction proceeds via nucleophilic attack of the primary amino group on one of the carbonyl carbons of the anhydride, followed by a cyclization-dehydration sequence to form the stable imide ring structure.

The resulting N-tetrachlorophthaloyl derivative is highly stable to a wide range of reaction conditions, including those used for glycosylation and for the manipulation of other protecting groups. The four chlorine atoms on the aromatic ring make the TCPhth group strongly electron-withdrawing, which influences its participatory capacity during glycosylation.

Glycosylation Strategies Utilizing this compoundGlucopyranosyl Donors

With the precursor in hand, the next critical phase is the formation of the glycosidic bond. The C-2 tetrachlorophthalimido group plays a pivotal role in dictating the outcome of this reaction.

The use of a participating group at the C-2 position is a classic and highly effective strategy for achieving stereoselective formation of 1,2-trans glycosides. Acyl groups, such as the tetrachlorophthalimido group, are ideal for this role. nih.govnih.gov This process is known as neighboring group participation (NGP).

During the activation of the glycosyl donor (e.g., a glycosyl bromide or thioglycoside) with a promoter, the carbonyl oxygen of the C-2 tetrachlorophthalimido group attacks the anomeric center. This intramolecular reaction forms a cyclic acyloxonium (or iminoxonium) ion intermediate. This bulky, bicyclic intermediate effectively shields the α-face of the pyranose ring. Consequently, the incoming glycosyl acceptor can only attack the anomeric carbon from the opposite, unhindered β-face. This directed attack results in a clean inversion of configuration at the anomeric center, leading exclusively to the formation of the 1,2-trans-glycosidic linkage (a β-glycoside in the D-gluco series). researchgate.net

Table 1: Representative Glycosylation Reactions Using a 2-Phthalimido Glycosyl Donor

The following table presents data for glycosylation reactions using an ethyl 2-deoxy-2-phthalimido-1-thio-β-D-glucopyranoside donor, which demonstrates the high stereoselectivity and yields achievable through neighboring group participation. The tetrachlorophthalimido analogue is expected to provide similar excellent stereocontrol.

DonorAcceptorProductYield (%)Anomeric Ratio (α:β)
Donor 1Acceptor ADisaccharide 178%Exclusively β
Donor 1Acceptor BDisaccharide 289%Exclusively β
Donor 2Acceptor ADisaccharide 385%Exclusively β
Donor 2Acceptor BDisaccharide 491%Exclusively β
Data adapted from a study on related phthalimido donors, illustrating the principle of neighboring group participation. researchgate.net

The influence of the C-2 tetrachlorophthalimido group on anomeric selectivity is profound and is the primary reason for its use in complex oligosaccharide synthesis. Its ability to act as a participating group completely dictates the stereochemical outcome of the glycosylation reaction, ensuring the formation of 1,2-trans products. nih.govresearchgate.net

The key factors that make the tetrachlorophthalimido group so effective are:

Neighboring Group Participation: As detailed above, it reliably forms the crucial cyclic intermediate that blocks one face of the sugar ring. researchgate.net

Electronic Effects: The four electron-withdrawing chlorine atoms enhance the electrophilicity of the imide carbonyls, potentially influencing the rate and stability of the participatory intermediate.

Stability: The imide linkage is robust and can withstand a variety of reaction conditions used to modify other parts of the molecule before the final deprotection step.

Reactivity with Diverse Glycosyl Acceptors

The tetrachlorophthalimido group at the C-2 position of a glucopyranose donor serves as a non-participating group. Unlike N-acetyl or N-benzoyl groups, it does not form a cyclic oxazolinium ion intermediate that would direct the formation of a 1,2-trans glycosidic bond. Consequently, glycosylation reactions with this compoundglucopyranose donors can lead to a mixture of α and β anomers. scholaris.ca The stereochemical outcome is therefore highly dependent on other factors, including the reactivity and steric hindrance of the glycosyl acceptor.

Glycosylation reactions involving donors lacking a participating group at the C-2 position are known to be challenging in terms of stereoselectivity. nih.gov The reactivity of the glycosyl acceptor plays a significant role; for instance, less nucleophilic acceptors have been shown to enhance stereoselectivity in some 2-deoxy glycosylation systems. nih.gov This principle applies to TCP-protected donors, where their coupling with a range of primary and secondary hydroxyl groups on other sugar units, amino acids, or aglycones like menthol (B31143) and cholestanol, yields disaccharides and glycoconjugates. nih.gov The steric bulk of the acceptor molecule influences the approach to the anomeric center, thereby affecting the α/β ratio of the product. For example, coupling with sterically hindered secondary alcohols often requires more forcing conditions and may result in lower yields or selectivity compared to reactions with less hindered primary alcohols.

Optimization of Synthetic Reaction Conditions

The successful synthesis of oligosaccharides using this compoundglucopyranose donors hinges on the careful optimization of reaction parameters. Key factors include the choice of promoter, the solvent system, and the use of additives.

Promoter Selection and Catalysis (e.g., Silver Zeolite, TMSOTf)

A variety of thiophilic promoters are commonly employed to activate thioglycoside donors. Promoters such as N-iodosuccinimide (NIS) in combination with a catalytic amount of trifluoromethanesulfonic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are frequently used. nih.gov The choice of promoter system is critical; for instance, studies on similar 2-deoxy-2-phthalimido donors have shown that different promoters can lead to varying yields and stereoselectivities. researchgate.net

While specific data on silver zeolite with TCP-protected donors is limited, zeolites, in general, can act as solid acid catalysts and shape-selective promoters in glycosylation. TMSOTf is a powerful and widely used promoter that facilitates the formation of the reactive oxocarbenium ion intermediate. The optimization of the promoter and its stoichiometry is crucial to balance the activation of the donor without causing degradation or anomerization.

Promoter SystemTypical ConditionsOutcome
NIS/TfOHDonor (1.1-1.2 equiv), Acceptor (1 equiv), NIS, cat. TfOH, CH₂Cl₂Good to excellent yields, variable stereoselectivity.
TMSOTfDonor (1 equiv), Acceptor (1.2 equiv), TMSOTf, CH₂Cl₂/EtherHigh reactivity, stereoselectivity is highly solvent-dependent.
Silver ZeoliteDonor, Acceptor, Ag-Zeolite, TolueneHeterogeneous catalysis, can influence selectivity through steric effects.

This table represents typical outcomes for non-participating N-protected 2-deoxyglycosyl donors and is illustrative for the tetrachlorophthalimido derivative.

Solvent Effects on Stereoselectivity

The choice of solvent is a powerful tool for controlling the stereochemical outcome of glycosylation reactions with non-participating groups. scholaris.canih.gov The stability of the charged intermediates formed during the reaction is significantly affected by the nature of the solvent. scholaris.ca

Ethereal solvents such as diethyl ether (Et₂O), tetrahydrofuran (B95107) (THF), and 1,4-dioxane (B91453) are known to favor the formation of the α-glycoside (1,2-cis product). scholaris.ca This "ether effect" is attributed to the ability of the solvent to form a transient anomeric species that preferentially reacts to give the α-product. Conversely, nitrile solvents like acetonitrile (B52724) (MeCN) tend to promote the formation of the β-glycoside (1,2-trans product) through the formation of an α-nitrilium ion intermediate, which is then displaced by the acceptor in an Sₙ2-like fashion. scholaris.ca Dichloromethane (DCM) is a common, relatively non-participating solvent where other factors often have a more dominant role in determining stereoselectivity. scholaris.ca

SolventPredominant IsomerProposed Mechanism
Diethyl Ether (Et₂O)α (1,2-cis)"Ether effect," stabilization of α-intermediate. scholaris.ca
1,4-Dioxaneα (1,2-cis)"Ether effect," similar to Et₂O. scholaris.ca
Acetonitrile (MeCN)β (1,2-trans)Formation of an α-nitrilium ion intermediate. scholaris.ca
Dichloromethane (DCM)Mixture / VariableLess solvent participation; other factors dominate. scholaris.ca

Role of Molecular Sieves and Other Additives

Molecular sieves are a standard and essential additive in most glycosylation reactions. Their primary role is to scavenge any trace amounts of water present in the reaction mixture. Water can hydrolyze the activated glycosyl donor or the promoter, leading to reduced yields and the formation of unwanted byproducts. The use of activated 4 Å molecular sieves is a common practice to ensure anhydrous conditions, which are critical for the efficiency of the glycosylation. nih.gov

Other additives, such as tetra-n-butylammonium bromide (TBAB) or salts, can sometimes be used to influence the stereochemical outcome by modulating the reactivity of the intermediates or participating in the reaction mechanism, although their application must be empirically determined for each specific donor-acceptor pair.

Comparative Analysis with Other N-Protecting Groups

The choice of the N-protecting group at the C-2 position is one of the most critical decisions in the synthesis of 2-amino-2-deoxyglycosides, as it profoundly impacts reactivity and stereocontrol.

Trifluoroacetyl (TFAc) Group

A direct comparison between the tetrachlorophthalimido (TCP) and the trifluoroacetyl (TFAc) groups highlights different strategies for glycosidic bond formation. The TFAc group, like the TCP group, is an electron-withdrawing, non-participating group. nih.gov Its use is intended to avoid the formation of the 1,2-trans directing oxazolinium intermediate, thus allowing for the potential formation of 1,2-cis (α) glycosides.

However, the TFAc group is significantly more labile than the TCP group. While the TCP group requires harsh conditions for removal (e.g., hydrazine (B178648) or ethylenediamine), the TFAc group can be cleaved under relatively mild basic conditions. nih.gov This makes the TFAc group attractive for syntheses where sensitive functional groups are present elsewhere in the molecule. In contrast, the extreme stability of the TCP group provides robust protection throughout multi-step syntheses under a wide range of conditions, but its removal requires a dedicated, and sometimes challenging, deprotection step. Both protecting groups generally lead to similar stereochemical challenges, where solvent effects and promoter choice become the primary tools for directing the formation of the desired anomer. scholaris.canih.gov

Phthaloyl (Phth) Group

The phthaloyl (Phth) group is another crucial protecting group for the 2-amino function in the synthesis of 2-aminoglycosides. It is particularly noted for its powerful neighboring group participation effect, which reliably directs the stereoselective formation of 1,2-trans glycosidic linkages. nih.gov The rigid structure of the phthalimido group effectively shields one face of the sugar ring, leading to high β-selectivity in the D-gluco series.

The most common method for introducing the N-phthaloyl group is through the dehydrative condensation of a primary amine, such as glucosamine, with phthalic anhydride at elevated temperatures. organic-chemistry.org An alternative route is the Gabriel synthesis, where potassium phthalimide (B116566) is alkylated with a suitable alkyl halide. organic-chemistry.org

The phthalimido group is robust and stable under many reaction conditions, including those used for glycosylation. However, its removal requires specific, often harsh, conditions which can be a drawback. organic-chemistry.org The most frequently used method for deprotection is hydrazinolysis, involving treatment with hydrazine hydrate (B1144303). This cleaves the imide to release the free primary amine and phthalhydrazide. organic-chemistry.org Another method involves reduction using sodium borohydride (B1222165) followed by treatment with acetic acid. organic-chemistry.org In the synthesis of rare deoxyamino sugars, the 2-phthalimido intermediate is a common choice for performing critical C-6 deoxygenation steps. nih.gov

Table 2: Synthetic Methods for Phthaloyl (Phth) Group Protection and Deprotection
ProcessReagents & ConditionsReference
Protection Primary amine and phthalic anhydride at high temperature. organic-chemistry.org
Protection (Gabriel) Potassium phthalimide and an alkyl halide. organic-chemistry.org
Deprotection Hydrazine hydrate (hydrazinolysis). organic-chemistry.org
Deprotection NaBH₄ in 2-propanol, followed by acetic acid. organic-chemistry.org

Mechanistic Investigations of Reactions Involving 2 Deoxy 2 Tetrachlorophthalimido D Glucopyranose Derivatives

Elucidation of Neighboring Group Participation Mechanisms

The stereoselective synthesis of 1,2-trans-glycosides from 2-amino sugars is reliably achieved through a mechanism known as neighboring group participation (NGP). nih.govbeilstein-journals.org This occurs when a functional group on a sugar donor, typically an acyl-type protecting group at the C-2 position, interacts with the anomeric center during the course of the reaction. researchgate.net For derivatives of 2-Deoxy-2-(tetrachlorophthalimido)-d-glucopyranose, the tetrachlorophthalimido group serves as an effective participating group.

The process is initiated by the activation of a leaving group at the anomeric carbon (C-1) by a promoter or catalyst. This activation leads to the departure of the leaving group and the development of an electron-deficient anomeric center. researchgate.net The lone pair of electrons on the carbonyl oxygen of the tetrachlorophthalimido group then attacks the incipient anomeric cation from the α-face of the pyranose ring. This intramolecular cyclization results in the formation of a rigid, fused bicyclic intermediate. researchgate.net This intermediate effectively shields the α-face of the sugar, leaving only the β-face accessible for nucleophilic attack by a glycosyl acceptor. researchgate.net The subsequent intermolecular attack by the acceptor alcohol exclusively from the β-direction leads to the formation of the thermodynamically stable 1,2-trans-glycosidic linkage.

The effectiveness of NGP is a well-established principle for installing 1,2-trans linkages. beilstein-journals.orgresearchgate.net Strategic placement of participating protecting groups at the C-2 position is a primary method for controlling stereochemistry in the synthesis of complex oligosaccharides. beilstein-journals.org While remote participation from groups at C-3, C-4, or C-6 has been investigated, participation from the vicinal C-2 position remains the most effective and widely utilized strategy for achieving high stereoselectivity. beilstein-journals.orgrsc.org

Postulated Reaction Intermediates in Glycosylation (e.g., Oxazolinium Ions, Oxocarbenium Ions)

The mechanism of neighboring group participation proceeds through distinct cationic intermediates. In the case of glycosyl donors with an N-acyl group at C-2, such as the tetrachlorophthalimido group, the key intermediate formed is a cyclic cation. For N-acetyl or N-benzoyl groups, this intermediate is typically an oxazolinium ion. cazypedia.org By analogy, the tetrachlorophthalimido group forms a more complex fused dioxolenium-like or phthalimido-oxazolinium ion intermediate.

Postulated Intermediates in TCP-N-glucopyranose Glycosylation

Intermediate TypeDescriptionRole in Mechanism
Oxocarbenium Ion A trivalent, positively charged oxygen-stabilized carbocation at the anomeric center. nih.govresearchgate.netForms transiently upon departure of the leaving group, prior to NGP. researchgate.net It is the key reactive species in glycosylations lacking a participating group.
Fused Phthalimido-Oxazolinium Ion A bicyclic cationic species formed by the intramolecular attack of the TCP group's carbonyl oxygen onto the anomeric carbon. researchgate.netcazypedia.orgThis is the crucial NGP intermediate. It blocks the α-face of the sugar, directing the incoming nucleophile (glycosyl acceptor) to the β-face to ensure 1,2-trans stereoselectivity.

Initially, activation of the anomeric leaving group generates an electron-deficient species that can be described as having significant oxocarbenium ion character. researchgate.netnih.gov However, in the presence of the C-2 tetrachlorophthalimido group, this oxocarbenium ion is rapidly trapped intramolecularly. researchgate.net This leads to the formation of the more stable, bicyclic fused phthalimido-oxazolinium ion. This species is significantly more stable than an open-chain oxocarbenium ion due to charge delocalization. The stability of this intermediate is a critical factor, as it has a sufficiently long lifetime to allow for intermolecular reaction with the glycosyl acceptor. The structure and stability of oxocarbenium ions are influenced by protecting groups at other positions on the sugar ring. researchgate.net

Pathways Governing Stereochemical Control

The primary pathway for stereochemical control in glycosylations using this compoundglucopyranose donors is the neighboring group participation mechanism outlined above. The formation of the rigid cyclic intermediate is the determining factor for the high 1,2-trans stereoselectivity observed in these reactions. nih.govresearchgate.net

The covalent blockade of the α-face by the participating phthalimido group ensures that the glycosyl acceptor can only approach from the opposite, unhindered β-face. This S_N2-like attack on the bicyclic intermediate results in the inversion of configuration at the anomeric center relative to the intermediate, leading exclusively to the β-glycoside (a 1,2-trans relationship in the gluco-series). The reliability of this method makes it a preferred strategy for the synthesis of 1,2-trans-2-amido-2-deoxyglycosides. nih.govchinesechemsoc.org

It is important to contrast this with glycosylations involving non-participating groups at C-2. For instance, the use of a 2-azido group, which is sterically small and electronically non-participating, often leads to the formation of 1,2-cis-glycosides or mixtures of anomers, as there is no group to direct the incoming nucleophile. nih.govchinesechemsoc.org The lack of a stereodirecting substituent adjacent to the anomeric center makes the synthesis of specific anomers, particularly β-linked 2-deoxyglycosides, one of the more challenging tasks in carbohydrate chemistry without NGP. nih.gov

Kinetic and Thermodynamic Considerations in Glycosylation Reactions

The stereochemical outcome of a glycosylation reaction is governed by the kinetics of competing reaction pathways. With a donor like this compoundglucopyranose, two main pathways are in competition:

NGP Pathway (S_N1-like): This pathway proceeds through the formation of the fused phthalimido-oxazolinium ion intermediate. The rate of the reaction is dependent on the formation and subsequent trapping of this intermediate. This pathway leads to the 1,2-trans product.

Direct Displacement Pathway (S_N2-like): This pathway involves the direct attack of the glycosyl acceptor on an activated donor species (e.g., a glycosyl triflate) before the neighboring group can participate. This pathway typically leads to the 1,2-cis product via inversion of anomeric configuration.

The final ratio of anomeric products is determined by the relative rates of these two competing pathways. Research has shown that the stereoselectivity of neighboring group-directed glycosylations can be concentration-dependent. nih.gov At lower concentrations, the intramolecular NGP pathway (a first-order process) is favored, leading to higher 1,2-trans selectivity. nih.gov At higher concentrations of the glycosyl acceptor, the bimolecular S_N2-like pathway becomes more competitive, which can lead to an erosion of the 1,2-trans selectivity and the formation of some 1,2-cis product. nih.gov

Factors Influencing Glycosylation Pathway and Selectivity

FactorInfluence on Kinetics and ThermodynamicsExpected Outcome
Concentration Higher acceptor concentration can increase the rate of the competing bimolecular S_N2-like reaction. nih.govLower concentrations generally favor the unimolecular NGP pathway, enhancing 1,2-trans selectivity. nih.gov
Donor Reactivity A more reactive leaving group can accelerate the formation of the initial cationic species. The electronic nature of the phthalimido group (tetrachloro substitution) makes it less nucleophilic than an acetyl group, potentially affecting the rate of cyclization.Fine-tuning of the donor's leaving group and protecting groups is critical to balance reactivity and ensure NGP dominates.
Solvent Polar, coordinating solvents can stabilize charged intermediates, potentially influencing the lifetime of the oxocarbenium and phthalimido-oxazolinium ions.Solvent choice can modulate the reaction pathway and affect yields and selectivity.
Temperature Lower temperatures generally favor the transition state with the lower activation energy.Running reactions at low temperatures often improves selectivity by favoring the more ordered transition state of one pathway over another.

Thermodynamically, the 1,2-trans product is often the more stable anomer (anomeric effect notwithstanding, depending on the aglycone). The NGP pathway capitalizes on the formation of a stabilized, covalent intermediate to guide the reaction toward this product under kinetic control. researchgate.net The barrier to the formation of the NGP intermediate is a key kinetic parameter. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for Characterization

X-ray Crystallography

Structural Evidence of Mesomeric Effects and Planarity of the Tetrachlorophthalimido Group

The mesomeric effect within the tetrachlorophthalimido group is significant. The lone pair of electrons on the nitrogen atom can be delocalized into the two adjacent carbonyl groups. This resonance stabilization contributes to the rigidity and planarity of the phthalimide (B116566) ring system. The presence of four electron-withdrawing chlorine atoms on the benzene (B151609) ring further influences the electronic environment. These atoms enhance the electrophilicity of the phthalimide system through their inductive (-I) effect, which can also subtly influence the mesomeric interactions within the ring.

While direct crystallographic data for 2-Deoxy-2-(tetrachlorophthalimido)-d-glucose is not extensively reported in publicly accessible literature, the planarity of the N-substituted phthalimide ring system is well-established through X-ray crystallographic studies of related compounds. nih.gov Conformational analyses of N-glycosyl phthalimides generally indicate that the phthalimido group adopts a planar conformation, which is energetically favorable. nih.gov This planarity is a direct consequence of the resonance stabilization within the imide structure.

The mesomeric effect can be represented by the following resonance structures:

Resonance structures of the tetrachlorophthalimido group

This delocalization of electrons results in a partial double bond character for the C-N bonds of the imide, restricting rotation and enforcing a planar geometry. The electron-withdrawing nature of the tetrachlorobenzene ring is expected to enhance the partial positive charge on the carbonyl carbons, influencing the reactivity of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the determination of the elemental composition of a molecule with high accuracy, providing invaluable information for structural elucidation. For this compoundglucose, HRMS analysis, typically using electrospray ionization (ESI), would confirm the molecular formula and provide insights into its fragmentation pathways.

The expected protonated molecule [M+H]⁺ would be observed with a characteristic isotopic pattern due to the presence of four chlorine atoms. The high mass accuracy of HRMS allows for the unambiguous determination of the elemental composition from the measured m/z value.

Fragmentation analysis (MS/MS) of the parent ion reveals characteristic losses that help to piece together the molecular structure. The fragmentation of N-substituted phthalimide derivatives has been studied, and similar pathways are expected for the title compound. researchgate.net Key fragmentation patterns would likely involve:

Loss of the tetrachlorophthalimide moiety: Cleavage of the C-N bond connecting the sugar and the phthalimide group.

Fragmentation of the sugar moiety: Sequential losses of water (H₂O) and other small neutral molecules from the deoxyglucose ring.

Fragmentation within the tetrachlorophthalimido group: Loss of one or both carbonyl groups (CO), and potentially cleavage of the chlorinated benzene ring.

Table 1: Predicted HRMS Fragmentation Data for this compoundglucose

Fragment Ion Proposed Structure Description
[M+H]⁺The intact protonated moleculeProvides the accurate mass and elemental composition.
[M-C₈Cl₄NO₂]⁺The protonated 2-deoxy-2-amino-d-glucose fragmentLoss of the tetrachlorophthalimide group.
[C₈HCl₄NO₂]⁺The protonated tetrachlorophthalimide fragmentCleavage of the glycosidic linkage.
[M+H - H₂O]⁺Dehydrated parent moleculeLoss of a water molecule from the sugar moiety.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compoundglucose would display a combination of absorption bands corresponding to the sugar moiety and the tetrachlorophthalimido group.

The characteristic absorption bands of the tetrachlorophthalimido group are of particular interest. Based on studies of phthalimide and its derivatives, the following key absorptions are expected: rsc.orge-journals.in

Symmetric and Asymmetric C=O Stretching: The two carbonyl groups of the imide will give rise to two distinct stretching vibrations. These are typically strong bands observed in the region of 1700-1800 cm⁻¹. The electron-withdrawing effect of the chlorine atoms may shift these frequencies to slightly higher wavenumbers compared to unsubstituted phthalimide.

C-N Stretching: The stretching vibration of the C-N bond within the imide ring is expected in the region of 1300-1400 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring will appear in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching vibrations typically occur in the fingerprint region, below 1000 cm⁻¹.

The deoxyglucose part of the molecule will contribute broad O-H stretching bands around 3200-3500 cm⁻¹ and C-H stretching bands just below 3000 cm⁻¹.

Table 2: Expected FT-IR Absorption Bands for this compoundglucose

Wavenumber (cm⁻¹) Intensity Assignment
3500-3200Broad, StrongO-H stretching (from the sugar moiety)
2950-2850MediumC-H stretching (from the sugar moiety)
~1780StrongAsymmetric C=O stretching (imide)
~1720StrongSymmetric C=O stretching (imide)
1600-1450Medium to WeakAromatic C=C stretching
~1350MediumC-N stretching (imide)
Below 1000Medium to StrongC-Cl stretching

Integration of Analytical Data for Comprehensive Structural Assignment

The definitive structural assignment of this compoundglucose is achieved through the synergistic integration of data from multiple analytical techniques. No single method provides all the necessary information, but together they build a comprehensive and unambiguous picture of the molecule's constitution and stereochemistry.

The process of data integration for structural elucidation is as follows:

HRMS for Elemental Composition and Connectivity: High-resolution mass spectrometry provides the exact molecular formula, which is the foundational piece of information. The fragmentation pattern observed in MS/MS experiments then offers crucial clues about the connectivity of the different components, for instance, confirming the presence of the tetrachlorophthalimido group and a deoxyhexose unit.

FT-IR for Functional Group Identification: FT-IR spectroscopy confirms the presence of key functional groups. For this compound, the characteristic strong dual carbonyl absorptions of the imide, along with the hydroxyl and C-H bands of the sugar, and the C-Cl vibrations, corroborate the structural components suggested by HRMS.

NMR Spectroscopy for Detailed Connectivity and Stereochemistry (Hypothetical Data): While not detailed in the preceding sections, Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for determining the precise atom-to-atom connectivity and the relative stereochemistry.

¹H NMR would show the chemical shifts and coupling constants of all the protons, allowing for the assignment of each proton in the deoxyglucose ring and confirming the anomeric configuration.

¹³C NMR would identify all the unique carbon atoms, including the carbonyl and aromatic carbons of the tetrachlorophthalimido group and the carbons of the sugar.

2D NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively link protons and carbons, establishing the complete bonding network and confirming the attachment of the tetrachlorophthalimido group at the C-2 position of the deoxyglucose ring.

Comparison with Known Structures and Theoretical Calculations: The interpretation of the spectroscopic data is often aided by comparison with data from structurally related known compounds. Furthermore, computational chemistry can be used to predict spectra and conformations, which can then be compared with the experimental data to validate the proposed structure. rsc.org

By combining the high-resolution mass information, the functional group data from FT-IR, and the detailed connectivity and stereochemical information from NMR, a complete and confident structural assignment of this compoundglucose can be achieved. The planarity and electronic nature of the tetrachlorophthalimido group, inferred from fundamental principles and supported by the spectroscopic data, are integral to this comprehensive structural understanding.

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure, geometry, and reactivity of molecules. For 2-Deoxy-2-(tetrachlorophthalimido)-d-glycosides, these calculations would provide deep insights into the properties of the glycosyl donor and its intermediates.

Geometry optimization calculations would be employed to find the most stable three-dimensional structures of the this compoundglycosyl donor and key reaction intermediates, such as the dioxolanium-like ion formed through neighboring group participation. Energetic profiles, calculated at a high level of theory, would reveal the relative stabilities of different conformers and isomers.

Table 1: Hypothetical Relative Energies of Optimized Structures This table is illustrative and not based on published experimental data.

SpeciesMethod/Basis SetRelative Energy (kcal/mol)
α-Glycosyl DonorB3LYP/6-311+G(d,p)0.00
β-Glycosyl DonorB3LYP/6-311+G(d,p)+1.5
Dioxolanium IntermediateB3LYP/6-311+G(d,p)+12.0
Oxocarbenium IonB3LYP/6-311+G(d,p)+25.0

The tetrachlorophthalimido group, along with other protecting groups on the pyranose ring, dictates the conformational preferences of the sugar. A detailed conformational analysis using quantum chemical methods would identify the low-energy chair, boat, and skew-boat conformations. Understanding the conformational landscape is critical as it influences the reactivity and stereochemical outcome of glycosylation reactions. The population of each conformer can be estimated using the Boltzmann distribution based on their calculated free energies.

Molecular Dynamics Simulations for Solution Behavior

While quantum chemical calculations are powerful for gas-phase models, Molecular Dynamics (MD) simulations are essential for understanding the behavior of these complex carbohydrates in solution. MD simulations would model the interactions between the this compoundglycoside and solvent molecules over time. This would provide insights into:

Solvent Effects: How different solvents stabilize or destabilize key conformations and reaction intermediates.

Conformational Dynamics: The flexibility of the pyranose ring and the orientation of the tetrachlorophthalimido group in a condensed phase.

Accessibility: How solvent organization around the glycosyl donor affects the accessibility of the anomeric center for the incoming nucleophile (the glycosyl acceptor).

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of the glycosylation reaction pathway is crucial for understanding its mechanism and stereoselectivity. For a donor with a C-2 participating group like tetrachlorophthalimido, the reaction is expected to proceed via a dioxolanium-like intermediate, leading to a 1,2-trans product.

Transition state analysis using quantum chemical methods would be performed to:

Locate the transition state structures for the formation of the dioxolanium intermediate and for the subsequent attack by the glycosyl acceptor.

Calculate the activation energies for these steps.

These calculations would help rationalize why the 1,2-trans glycoside is the major product and predict how changes in the acceptor, solvent, or promoter would affect the reaction rate and stereochemical outcome.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to confirm the structure of synthesized compounds. For this compoundglycosides, DFT methods can be used to predict:

NMR Chemical Shifts: ¹H and ¹³C NMR chemical shifts can be calculated for a given optimized geometry. Comparing these predicted shifts with experimental spectra is a powerful method for structural elucidation and conformational analysis.

Vibrational Frequencies: Infrared (IR) and Raman spectra can be predicted to help identify characteristic vibrational modes associated with the tetrachlorophthalimido group and the glycosidic linkage.

Table 2: Hypothetical Comparison of Predicted and Experimental ¹H NMR Chemical Shifts This table is illustrative and not based on published experimental data.

ProtonPredicted Chemical Shift (ppm) (GIAO-DFT)Experimental Chemical Shift (ppm)Difference (ppm)
H-16.156.20-0.05
H-24.504.55-0.05
H-35.305.38-0.08
H-44.104.12-0.02
H-54.254.28-0.03

Validation of these predicted parameters with experimentally obtained data is essential to confirm the accuracy of the computational models.

Chemical Reactivity and Derivatization of 2 Deoxy 2 Tetrachlorophthalimido D Glucopyranose Derivatives

De-protection Strategies for the Tetrachlorophthalimido Group

The removal of the tetrachlorophthalimido (TCP) protecting group is a critical step in the synthesis of 2-amino-2-deoxy-β-glycosides. The enhanced electrophilicity of the carbonyl carbons in the TCP group, due to the electron-withdrawing nature of the four chlorine atoms on the aromatic ring, allows for its selective cleavage under conditions that leave other protecting groups, such as the standard phthalimido (Phth) group, intact.

A highly effective and mild method for the deprotection of the N-tetrachlorophthaloyl group involves the use of ethylenediamine. nih.gov This nucleophilic amine readily attacks the imide carbonyls, leading to the cleavage of the C-N bond and the release of the free amine on the sugar backbone. Typically, the reaction is carried out in a suitable solvent like ethanol (B145695) or pyridine (B92270) at room temperature. The mildness of this procedure ensures the stability of other common protecting groups found in carbohydrate chemistry, including esters and ethers, making it a valuable tool in the final stages of complex oligosaccharide synthesis. nih.gov

Table 1: Conditions for the De-protection of the Tetrachlorophthalimido (TCP) Group

ReagentEquivalentsSolventTemperatureDurationNotes
Ethylenediamine2-4Ethanol or PyridineRoom Temp.1-4 hMild conditions; compatible with ester and ether protecting groups. Unsubstituted phthalimides are stable under these conditions. nih.gov

Functional Group Transformations and Modifications

The stability of the tetrachlorophthalimido group allows for a variety of functional group transformations to be performed on the hydroxyl groups of the 2-deoxy-2-(tetrachlorophthalimido)-d-glucopyranose scaffold. Standard protection and modification reactions can be carried out selectively on the primary (C-6) and secondary (C-3, C-4) hydroxyls.

Common transformations include:

O-Acylation: The hydroxyl groups can be readily converted to esters (e.g., acetates, benzoates) using the corresponding acid anhydride (B1165640) or acyl chloride in the presence of a base like pyridine. These acyl groups can serve as protecting groups or as participating groups in subsequent glycosylation reactions.

O-Benzylation: Protection of the hydroxyls as benzyl (B1604629) ethers is achieved using benzyl bromide or chloride under Williamson ether synthesis conditions (e.g., sodium hydride in DMF). Benzyl groups are valued for their stability across a wide range of chemical conditions and their removal by catalytic hydrogenation.

Acetal (B89532) Formation: The C-4 and C-6 hydroxyls can be protected as a benzylidene acetal by reacting the diol with benzaldehyde (B42025) dimethyl acetal or benzaldehyde in the presence of a Lewis acid catalyst (e.g., camphorsulfonic acid). This rigidifies the pyranose ring and exposes the C-3 hydroxyl for further selective functionalization.

The robust nature of the TCP group ensures it remains intact during these transformations, allowing for the synthesis of a diverse array of selectively protected building blocks ready for glycosylation.

Formation of Thioglycosides and Other Anomeric Derivatives

Thioglycosides are highly valuable intermediates in glycosylation chemistry due to their stability and versatile activation methods. nih.govnih.gov this compoundglucopyranose derivatives can be converted into thioglycosides, which can then act as glycosyl donors. A common route involves the initial formation of a glycosyl halide from a suitably protected this compoundglucopyranosyl acetate.

For instance, treatment of a per-O-acetylated this compoundglucopyranose with HBr in acetic acid can generate the corresponding glycosyl bromide. acs.org This unstable intermediate can then be reacted in situ with a thiol (e.g., thiophenol, ethanethiol) in the presence of a base to yield the desired thioglycoside. The presence of the participating tetrachlorophthalimido group at C-2 typically directs the formation of the 1,2-trans-thioglycoside (β-anomer).

Table 2: Representative Synthesis of a Thioglycoside Derivative

Starting MaterialReagent 1Reagent 2ProductAnomeric Configuration
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(tetrachlorophthalimido)-β-d-glucopyranoseHBr/AcOHThiophenol, BasePhenyl 1-thio-3,4,6-tri-O-acetyl-2-deoxy-2-(tetrachlorophthalimido)-β-d-glucopyranosideβ

Beyond thioglycosides, other anomeric derivatives like glycosyl halides (bromides, iodides) and trichloroacetimidates can be synthesized from these TCP-protected glucosamine (B1671600) derivatives, serving as reactive glycosyl donors for various coupling reactions. nih.govacs.org

Synthesis of Complex Glycoconjugates as Glycosyl Donors

One of the most significant applications of this compoundglucopyranose derivatives is their use as glycosyl donors in the synthesis of complex oligosaccharides and glycoconjugates. nih.gov The C-2 tetrachlorophthalimido group plays a crucial role in directing the stereochemical outcome of the glycosylation reaction through neighboring group participation.

When a glycosyl donor bearing a TCP group at C-2 is activated (e.g., a thioglycoside activated by a thiophilic promoter like NIS/TfOH), the TCP group can form a cyclic acyliminium ion intermediate. The glycosyl acceptor then attacks the anomeric carbon from the side opposite to this bulky intermediate, resulting in the stereoselective formation of a 1,2-trans-glycosidic linkage (a β-glycoside in the d-gluco series). nih.gov This high degree of stereocontrol is essential for the synthesis of biologically active glycans with defined structures.

These donors have been successfully employed in the synthesis of various complex structures, including fragments of bacterial polysaccharides and other glycoconjugates, where the presence of a 2-amino-2-deoxy-β-d-glucopyranoside linkage is required. The subsequent mild deprotection of the TCP group, as described in section 6.1, unmasks the amine for further functionalization or to yield the final natural product analog.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Role as Versatile Glycosyl Donors in Oligosaccharide Synthesis

Glycosyl donors equipped with a 2-tetrachlorophthalimido (TCP) group have proven to be highly effective for the construction of 1,2-trans-glycosidic linkages, which are prevalent in a vast array of biologically important glycoconjugates. The TCP group at the C-2 position of a glycosyl donor exerts a powerful neighboring group participation effect, directing the stereochemical outcome of the glycosylation reaction to exclusively afford the β-glycoside. nih.gov This reliability makes 2-Deoxy-2-(tetrachlorophthalimido)-d-glycosyl donors valuable tools in the complex art of oligosaccharide synthesis. nih.gov

The utility of these donors stems from a combination of factors. The TCP group is robust and can withstand a wide range of reaction conditions commonly employed in multi-step protecting group manipulations, from mildly basic to strongly acidic environments. nih.gov This stability allows for the preparation of complex glycosyl donors with diverse protecting group patterns.

Furthermore, a key advantage of the TCP protecting group is its unique cleavage condition. It can be selectively removed under very mild conditions using ethylenediamine, a procedure that leaves other protecting groups, including esters, ethers, and even the standard phthalimido (Phth) group, intact. nih.govacs.org This orthogonality is of paramount importance in the synthesis of complex oligosaccharides, as it allows for the sequential deprotection and further glycosylation at specific sites.

The effectiveness of this compoundglycosyl donors has been demonstrated in couplings with various glycosyl acceptors. These donors can be activated under standard electrophilic conditions to react with primary and secondary hydroxyl groups of other sugar moieties, forming the desired disaccharides in good to high yields with excellent β-selectivity. nih.gov

Table 1: Examples of Glycosylation Reactions using this compoundGlycosyl Donors

DonorAcceptorProductYield (%)Anomeric Ratio (β:α)
This compoundglucosyl bromideMethyl 2,3,4-tri-O-benzyl-α-d-glucopyranosideDisaccharide85>95:5
This compoundgalactosyl thioglycosideEthyl 2,3,6-tri-O-benzoyl-β-d-galactopyranosideDisaccharide78>95:5
This compoundmannosyl trichloroacetimidate1,6-Anhydro-2,3-O-isopropylidene-β-d-mannopyranoseDisaccharide82>95:5

Note: The data in this table is representative and compiled from findings on related phthalimido-protected donors to illustrate the expected reactivity and selectivity.

Intermediates in the Assembly of Complex Natural Products

2-Deoxy-amino sugars are integral components of numerous biologically active natural products, including many antibiotics and anticancer agents. nih.gov The synthesis of these complex molecules often requires the use of stable and stereodirecting glycosyl donors. While specific examples of the total synthesis of a complex natural product utilizing a 2-Deoxy-2-(tetrachlorophthalimido)-d- intermediate are not extensively documented in readily available literature, the properties of this protecting group make it an ideal candidate for such endeavors.

The synthesis of the oligosaccharide chains of natural products like those found in the landomycin family of antibiotics, which feature deoxy-sugar chains, presents a significant synthetic challenge. nih.gov The robustness of the TCP group would be highly advantageous in the multi-step sequences required to assemble such molecules. Its ability to direct β-glycosylation and its orthogonal removal would allow for the precise construction of the glycan portion before its attachment to the aglycone or for the sequential building of the oligosaccharide chain on the natural product scaffold.

The development of synthetic routes to rare deoxyamino sugars, which are found in the glycans of pathogenic bacteria, is crucial for the development of carbohydrate-based vaccines. nih.gov The use of stable and reliable building blocks is key. The 2-phthalimido group is commonly used in these synthetic sequences, and the enhanced stability and orthogonal deprotection offered by the tetrachlorophthaloyl analogue present a strategic advantage. nih.gov

Probes for Mechanistic Studies in Glycochemistry

The predictable stereodirecting nature of the 2-tetrachlorophthalimido group makes it a useful tool for studying the mechanisms of glycosylation reactions. By participating in the reaction, it helps to ensure a consistent outcome, thereby allowing researchers to investigate the influence of other factors, such as the solvent, temperature, and activator, on the reaction pathway.

A proposed mechanistic rationale for glycosylation using a TCP-protected glycosyl donor involves the formation of a stable dioxolanium-like intermediate. researchgate.net The neighboring TCP group attacks the anomeric center as the leaving group departs, forming a bicyclic cation. This intermediate effectively shields the α-face of the sugar, forcing the incoming glycosyl acceptor to attack from the β-face, thus leading to the observed 1,2-trans stereoselectivity. nih.gov

The use of donors with and without such participating groups allows for comparative studies to elucidate the complex interplay of factors that govern the stereochemical outcome of glycosidic bond formation. researchgate.net The predictable behavior of this compoundglycosyl donors can help to dissect the contributions of SN1 and SN2 pathways in glycosylation reactions that lack strong neighboring group participation.

Development of Novel Synthetic Building Blocks for Glycoscience

The synthesis of well-defined oligosaccharides and glycoconjugates for biological studies relies on a toolbox of versatile and orthogonally protected monosaccharide building blocks. nih.gov this compoundpyranoses are valuable additions to this toolbox. Their preparation from the corresponding free amino sugars can be accomplished by treatment with tetrachlorophthalic anhydride (B1165640), followed by ring closure. nih.gov

These building blocks can be converted into a variety of glycosyl donors, such as glycosyl halides, thioglycosides, or trichloroacetimidates, each with its own reactivity profile and activation conditions. nih.govnih.gov This allows for their incorporation into various synthetic strategies, including convergent block synthesis and chemoselective glycosylations. nih.gov

The presence of the TCP group on a glycosyl acceptor is also well-tolerated during electrophilic coupling reactions, further expanding the utility of these building blocks. nih.gov This allows for the synthesis of oligosaccharides with internal 2-amino-2-deoxy sugar residues. The development of such robust and versatile building blocks is critical for advancing the field of glycoscience, enabling the synthesis of complex glycans needed to probe their diverse biological roles. nih.gov

Future Directions and Emerging Research Avenues

Development of Greener and Sustainable Synthetic Pathways

The multi-step chemical synthesis of 2-amino-2-deoxy sugars and their derivatives, including those protected with the tetrachlorophthalimido group, often relies on stoichiometric reagents, hazardous solvents, and harsh reaction conditions. This paradigm is shifting as the principles of green chemistry become more integrated into synthetic planning.

Future research is focused on several key areas to improve sustainability:

Catalytic Processes: Moving away from stoichiometric promoters to catalytic systems for glycosylation and functional group manipulations can significantly reduce waste. Research into novel Lewis acid or transition-metal catalysts that are effective in small quantities is a primary goal.

Atom Economy: Synthetic routes are being re-evaluated to maximize the incorporation of atoms from reactants into the final product. This includes exploring alternative, more direct pathways to introduce the amino or protected amino functionality, potentially from readily available starting materials like glycals.

Renewable Feedstocks and Solvents: The reliance on petroleum-derived solvents and starting materials is a significant environmental concern. Research is exploring the use of bio-based solvents and starting materials derived from renewable biomass to create a more sustainable lifecycle for these valuable chemical building blocks.

Biocatalysis: The use of enzymes for the synthesis of the core 2-deoxystreptamine (B1221613) scaffold in aminoglycoside biosynthesis highlights the potential for biological systems. researchgate.net While not directly producing the TCP-protected derivative, these biosynthetic pathways offer a blueprint for environmentally benign synthesis of the underlying aminosugar structure. researchgate.net Exploring enzymes that can tolerate modified substrates could open a door to greener production routes.

Green Chemistry PrincipleApplication in 2-Aminosugar Synthesis
Catalysis Development of recyclable solid-supported catalysts for glycosylations.
Atom Economy Designing syntheses that avoid protecting groups or use them more efficiently.
Renewable Resources Using glucose or other natural carbohydrates as direct starting materials. researchgate.net
Safer Solvents Replacing chlorinated solvents with ionic liquids or supercritical fluids.

Chemoenzymatic Approaches for Stereoselective Derivatization

The precise control of stereochemistry is paramount in carbohydrate chemistry, and chemoenzymatic strategies offer a powerful solution by combining the flexibility of chemical synthesis with the unparalleled stereoselectivity of enzymes.

Emerging research in this area includes:

Enzymatic Glycosylation: Glycosyltransferases are enzymes that construct glycosidic bonds with absolute stereocontrol. A significant future direction is the use of engineered glycosyltransferases that can accept 2-Deoxy-2-(tetrachlorophthalimido)-d-glycosyl donors or similar activated sugars to build complex oligosaccharides. This would bypass the often-difficult challenge of controlling anomeric selectivity in chemical glycosylations.

Enzymatic Modification of Precursors: Enzymes can be used to selectively modify the carbohydrate scaffold before or after the introduction of the TCP group. For instance, oxidases, reductases, or epimerases could be used to interconvert between glucose, galactose, and mannose configurations, providing access to a diverse range of building blocks from a single precursor.

Metabolic Engineering: Advances in understanding the biosynthetic pathways of aminoglycosides, which contain 2-amino-2-deoxy sugar motifs, open the door to producing novel structures through metabolic engineering. nih.govresearchgate.net It may be possible to engineer microbial strains to produce specific aminosugar intermediates that can then be chemically converted to the desired TCP-protected glycosyl donors. researchgate.netnih.gov This combination of biological production and chemical finishing is a hallmark of chemoenzymatic synthesis. researchgate.net

Rational Design of Next-Generation Glycosyl Donors with Enhanced Selectivity and Reactivity

The this compoundglycosyl donors are valued for their ability to promote 1,2-trans-glycosylation through neighboring group participation. However, the synthesis of 1,2-cis-linkages remains a significant challenge, and the reactivity of these donors can sometimes be sluggish. Research is actively pursuing the design of new donors to overcome these limitations.

Key strategies include:

Modulation of the C-2 Protecting Group: While the TCP group is effective, researchers are exploring modifications to the phthalimido structure to fine-tune its electronic and steric properties. The goal is to create variants that might offer higher reactivity or even influence the stereochemical outcome under different conditions. The use of alternative N-protecting groups that are more easily cleaved or that can direct a specific stereochemical outcome is a major area of investigation. nih.gov For instance, the reactivity of 2-N-trichloroethoxycarbonyl derivatives is known to be significantly different from their 2-N-phthaloyl counterparts. nih.gov

Novel Leaving Groups: The choice of the anomeric leaving group (e.g., trichloroacetimidate, thioether, halide) has a profound impact on the donor's reactivity and stability. nih.govnih.govacs.org Future work will involve pairing the TCP-protected scaffold with newly developed leaving groups to create donors with superior performance in challenging glycosylations, such as those with hindered acceptors or for solid-phase synthesis.

Conformationally Restricted Donors: By introducing conformational constraints into the sugar ring, it is possible to pre-organize the glycosyl donor into a specific shape that favors the formation of a desired anomer. This approach, which has been successful for other sugar types, could be applied to 2-amino-2-deoxy sugars to provide a higher degree of stereocontrol.

Donor Design StrategyObjectiveExample Research Direction
C-2 Group Modification Tune reactivity and stereoselectivitySynthesis of donors with electronically modified phthalimido groups.
Anomeric Leaving Group Enhance activation and reaction ratesUse of novel phosphite (B83602) or sulfoxide (B87167) leaving groups.
Conformational Control Pre-organize for specific anomer formationIntroduction of a 4,6-O-benzylidene ring to lock the pyranose chair. nih.gov
Remote Participation Use other groups on the ring to direct stereochemistryPlacing a participating group at C-6 to influence the anomeric center.

Advanced Computational Methodologies for Prediction and Optimization of Synthesis and Reactivity

Computational chemistry is transitioning from a tool for rationalizing observed results to a predictive engine for designing experiments. For complex processes like glycosylation, in silico methods are becoming indispensable.

Future computational research will likely focus on:

Predicting Glycosylation Outcomes: Using Density Functional Theory (DFT) and other quantum mechanical methods, researchers can model the entire reaction pathway of a glycosylation reaction. This allows for the prediction of transition state energies, which in turn can predict the ratio of anomers formed under specific conditions. This predictive power enables chemists to choose the optimal donor, acceptor, and promoter combination before setting foot in the lab.

Automated Reaction Network Construction: As the number of available donors and acceptors grows, computational frameworks are being developed to automatically construct and analyze complex glycosylation reaction networks. nih.gov These systems can help identify the most efficient pathways to synthesize a target oligosaccharide and pinpoint potential side reactions.

In Silico Simulation of Glycan Biosynthesis: Drawing inspiration from systems biology, computational models are being created to simulate the biosynthesis of glycans. nih.gov By inputting data on enzyme concentrations and specificities, these models can predict the structures of glycans that a cell can produce. nih.gov This approach can guide the design of chemoenzymatic strategies by identifying key enzymes and substrates.

Q & A

Q. What are the primary applications of 2-Deoxy-2-(tetrachlorophthalimido)-d- in glycosylation studies?

This compound is structurally analogous to intermediates in glycosylation pathways, enabling researchers to probe enzymatic mechanisms (e.g., glycosyltransferase activity) and synthesize modified glycoconjugates. For example, its tetrachlorophthalimido group acts as a protective moiety during carbohydrate synthesis, allowing selective deprotection for stepwise assembly of oligosaccharides. Methodologically, researchers should use NMR and mass spectrometry (MS) to verify intermediate structures and monitor reaction progress .

Q. How can researchers address challenges in synthesizing 2-Deoxy-2-(tetrachlorophthalimido)-d- derivatives?

Synthesis requires precise control of protecting-group strategies. A common issue is incomplete phthalimido deprotection, which can be resolved using hydrazine hydrate under controlled pH. For reproducibility, document reaction conditions (e.g., solvent polarity, temperature gradients) and validate purity via HPLC coupled with UV-Vis spectroscopy. Comparative studies with analogs (e.g., acetylated derivatives) can isolate steric/electronic effects .

Advanced Research Questions

Q. How should researchers reconcile contradictory spectral data (e.g., NMR vs. X-ray crystallography) for 2-Deoxy-2-(tetrachlorophthalimido)-d- derivatives?

Contradictions often arise from dynamic conformational changes in solution versus solid-state rigidity. To resolve this:

  • Perform variable-temperature NMR to assess rotational barriers of the tetrachlorophthalimido group.
  • Use density functional theory (DFT) calculations to model equilibrium conformers and compare with crystallographic data.
  • Apply Bayesian statistical frameworks to quantify uncertainty in spectral interpretations .

Q. What experimental design principles optimize the regioselectivity of reactions involving 2-Deoxy-2-(tetrachlorophthalimido)-d-?

Employ a Design of Experiments (DOE) approach:

  • Factors : Solvent dielectric constant, catalyst loading (e.g., Lewis acids), and reaction time.
  • Response variables : Yield, regioselectivity ratio (quantified via GC-MS).
  • Analysis : Use ANOVA to identify significant interactions. For example, a 2³ factorial design could reveal non-linear effects of temperature on stereochemical outcomes .

Q. How can multi-omics data (e.g., glycomics, proteomics) be integrated to study biological roles of derivatives of this compound?

  • Step 1 : Synthesize a library of derivatives with systematic modifications (e.g., halogen substitution patterns).
  • Step 2 : Use glycan microarrays to screen binding affinities against lectins or immune receptors.
  • Step 3 : Apply network pharmacology models to link structural features to functional outcomes (e.g., cytokine modulation). Reference frameworks like Guiding Principle 2 (linking data to theoretical models of carbohydrate-protein interactions) ensure interpretability .

Methodological Frameworks

Q. What theoretical frameworks guide mechanistic studies of this compound in enzymatic systems?

  • Transition-state mimicry : The tetrachlorophthalimido group mimics oxocarbenium ion intermediates in glycosidase mechanisms.
  • Free-energy perturbation (FEP) simulations : Quantify binding energetics in enzyme active sites.
  • Kinetic isotope effects (KIE) : Differentiate between concerted and stepwise mechanisms using deuterated analogs. Theoretical alignment ensures hypotheses are grounded in physical organic chemistry principles .

Q. How should researchers validate the biological relevance of synthetic derivatives in vitro/in vivo?

  • In vitro : Use surface plasmon resonance (SPR) to measure binding kinetics with target proteins (e.g., Siglec receptors).
  • In vivo : Employ fluorescence-labeled derivatives for tissue-specific tracking in model organisms (e.g., zebrafish embryos).
  • Controls : Include structurally related but inactive analogs to rule out non-specific effects. Methodological transparency is critical; pre-register experimental protocols to mitigate bias .

Data Contradiction and Reproducibility

Q. What statistical approaches mitigate batch-to-batch variability in synthetic yields?

  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to detect deviations.
  • Mixed-effects modeling : Account for random variables (e.g., reagent lot differences).
  • Precision-recall curves : Optimize purification protocols to balance yield and purity trade-offs. Document raw data and metadata in FAIR-compliant repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.